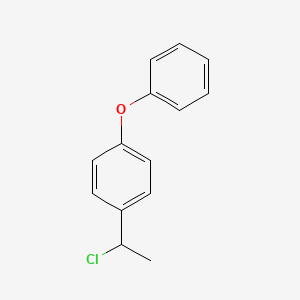

1-(1-Chloroethyl)-4-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDHEENRYMLUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1-Chloroethyl)-4-phenoxybenzene chemical structure and properties

Executive Summary

1-(1-Chloroethyl)-4-phenoxybenzene (also designated as 4-phenoxy-

This guide provides a rigorous technical analysis of the molecule’s properties, a validated synthesis workflow from 4-phenoxyacetophenone, and a critical safety framework for handling this moisture-sensitive alkylating agent.

Part 1: Chemical Architecture & Electronic Properties

The reactivity of this compound is dictated by the interplay between the benzylic center and the distal phenoxy group.

Structural Specifications

| Property | Data | Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 232.71 g/mol | |

| CAS Registry | Analogous to 80379-89-1 (meta-isomer) | Specific para-isomer often synthesized in situ.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Predicted MP < 50°C due to asymmetry. |

| Chirality | Yes (C-1 position) | Exists as (R) and (S) enantiomers.[2] |

Mechanistic Insight: The "Push-Pull" Effect

The defining feature of this molecule is the lability of the C-Cl bond. The phenoxy group at the para position acts as a strong Electron Donating Group (EDG) via resonance (+M effect).

-

Mechanism: When the chloride leaves (SN1 pathway), the resulting carbocation is stabilized not just by the benzene ring, but significantly by the lone pair of the phenoxy oxygen delocalizing charge across the biphenyl system.

-

Consequence: This makes the compound a potent electrophile , capable of rapid alkylation of amines, phenols, and thiols, but also renders it highly susceptible to hydrolysis.

Figure 1: Mechanistic pathway showing the stabilization of the benzylic carbocation by the para-phenoxy group, facilitating SN1 reactivity.

Part 2: Synthesis & Manufacturing Protocols

The most robust route to this compound involves the reduction of the corresponding ketone followed by chlorination. This protocol minimizes side reactions (such as polymerization) common with direct Friedel-Crafts alkylation.

Validated Synthetic Workflow

Precursor: 4-Phenoxyacetophenone (CAS: 5031-78-7)

Step 1: Reduction to Alcohol

The ketone is reduced to 1-(4-phenoxyphenyl)ethanol using Sodium Borohydride (

-

Reagents:

(0.5 eq), Methanol (Solvent). -

Conditions:

, 2 hours. -

Key Observation: Disappearance of carbonyl stretch in IR (~1680

).

Step 2: Chlorination (The Critical Step) Conversion of the alcohol to the chloride requires anhydrous conditions to prevent immediate hydrolysis.

-

Reagent: Thionyl Chloride (

) or Concentrated HCl. -

Preferred Method:

with catalytic DMF or Pyridine in Dichloromethane (DCM). -

Why:

produces gaseous byproducts (

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.

-

Preparation: Dissolve 10.0 g (46.7 mmol) of 1-(4-phenoxyphenyl)ethanol in 50 mL of anhydrous DCM under

atmosphere. -

Addition: Cool the solution to

. Add-

Note: A slight excess (1.1 eq) ensures complete conversion.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher

than the alcohol. -

Workup: Evaporate solvent and excess

under reduced pressure (rotary evaporator) at -

Purification: The residue is usually pure enough for subsequent steps. If necessary, rapid filtration through a short pad of silica gel (using dry Hexane) is preferred over distillation due to thermal instability.

Figure 2: Step-by-step synthetic workflow from the commercial ketone precursor to the target benzylic chloride.

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution (SN1/SN2)

This compound is a versatile building block for introducing the 1-(4-phenoxyphenyl)ethyl moiety—a bulky, lipophilic group often used to modulate the bioavailability of drug candidates.

-

Ether Synthesis: Reacts with phenols (

) in the presence of -

Amine Alkylation: Reacts with secondary amines to form tertiary amine derivatives.

-

Kinetic Note: Due to steric hindrance at the

-methyl position, SN1 mechanisms (carbocation intermediates) are favored over SN2, especially in polar protic solvents.

-

Drug Development Relevance

While not a drug itself, this scaffold resembles the lipophilic tails found in:

-

Fibrates: Lipid-lowering agents often containing phenoxy-isobutyric acid derivatives.

-

Pyrethroids: Synthetic insecticides where phenoxybenzyl groups are critical for binding voltage-gated sodium channels.

-

Bioisosteres: The 1-chloroethyl group serves as a linker to attach the "diphenyl ether" pharmacophore to polar head groups in medicinal chemistry campaigns.

Part 4: Safety & Handling (HSE)

Corrosivity & Lachrymatory Potential: Like benzyl chloride, this compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe burns.

Instability (Hydrolysis):

-

Risk: Exposure to atmospheric moisture rapidly converts the chloride back to the alcohol and releases HCl gas.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a freezer (

). -

Self-Validation: Before use, check the proton NMR.

-

Valid: Doublet at

ppm ( -

Hydrolyzed: Quartet shifts upfield to

ppm (

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

-

PubChem Compound Summary. (2024). 1-(1-Chloroethyl)-3-phenoxybenzene (Meta-isomer analog data). National Center for Biotechnology Information. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for conversion of alcohols to alkyl chlorides).

Sources

4-(1-Chloroethyl)diphenyl ether CAS number and safety data

An In-Depth Technical Guide to 4-(1-Chloroethyl)diphenyl ether

Part 1: Executive Summary

4-(1-Chloroethyl)diphenyl ether (CAS: 19935-80-9 ) is a specialized benzylic chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates containing the diphenyl ether pharmacophore. Characterized by the presence of a reactive chloroethyl group attached to a lipophilic diphenyl ether backbone, this compound serves as a critical electrophile for introducing the 1-(4-phenoxyphenyl)ethyl moiety into nucleophilic substrates.

Its structural duality—combining a robust, electron-rich diphenyl ether system with a highly reactive benzylic chloride—makes it a versatile building block for constructing complex ethers, amines, and carbon-frameworks via nucleophilic substitution (

Part 2: Chemical Identity & Properties

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | 4-(1-Chloroethyl)diphenyl ether |

| Systematic Name | 1-(1-Chloroethyl)-4-phenoxybenzene |

| CAS Number | 19935-80-9 |

| Molecular Formula | |

| Molecular Weight | 232.71 g/mol |

| Structural Features | Benzylic chloride; Diphenyl ether scaffold; Chiral center at C-1 (ethyl) |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Alkylating Agent (Benzylic halide); Electrophile |

Part 3: Safety & Handling (Critical Protocol)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage: Category 1.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Handling Protocol: This compound acts as a lachrymator and potent alkylating agent. It hydrolyzes slowly in moist air to release hydrogen chloride (HCl) gas.

-

Engineering Controls: All operations must be performed within a certified chemical fume hood.

-

PPE:

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the compound's penetrative organic solubility.

-

Eye Protection: Chemical splash goggles and a face shield.

-

Respiratory: If aerosolization is possible, use a full-face respirator with organic vapor/acid gas cartridges.

-

-

Decontamination: Spills should be neutralized with a dilute solution of sodium bicarbonate (

) before absorption with vermiculite.

Part 4: Synthesis & Production

The industrial and laboratory preparation of 4-(1-Chloroethyl)diphenyl ether follows a robust three-step sequence starting from commercially available diphenyl ether. This pathway ensures high regioselectivity for the para-position.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation

-

Reagents: Diphenyl ether, Acetyl chloride, Aluminum chloride (

). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Protocol: To a stirred suspension of

(1.1 equiv) in DCM at 0°C, add acetyl chloride (1.05 equiv) dropwise. Subsequently, add diphenyl ether (1.0 equiv) slowly to maintain temperature <5°C. The mixture is stirred at RT for 4 hours. -

Workup: Quench over ice/HCl. Extract with DCM. Wash with brine. Dry (

) and concentrate to yield 4-Acetyldiphenyl ether .

Step 2: Carbonyl Reduction

-

Reagents: 4-Acetyldiphenyl ether, Sodium Borohydride (

). -

Solvent: Methanol or Ethanol.

-

Protocol: Dissolve the ketone in Methanol. Cool to 0°C. Add

(0.6 equiv) in portions (exothermic). Stir at RT for 2 hours until TLC shows consumption of ketone. -

Workup: Quench with dilute HCl (carefully). Remove methanol under vacuum. Extract aqueous residue with Ethyl Acetate. Yields 1-(4-phenoxyphenyl)ethanol (CAS 10543-42-7).

Step 3: Chlorination (Deoxychlorination)

-

Reagents: 1-(4-phenoxyphenyl)ethanol, Thionyl Chloride (

). -

Solvent: Dichloromethane (anhydrous) + catalytic DMF.

-

Protocol: Dissolve the alcohol in anhydrous DCM. Add catalytic DMF (2-3 drops). Cool to 0°C. Add

(1.2 equiv) dropwise. Reflux for 2 hours. -

Purification: Evaporate solvent and excess

under reduced pressure. The residue is often pure enough for subsequent steps; otherwise, purify via rapid filtration through a silica plug (eluting with Hexanes/EtOAc).

Synthesis Workflow Diagram

Caption: Linear synthetic pathway from diphenyl ether to the target benzylic chloride via acylation, reduction, and chlorination.

Part 5: Reactivity & Applications

The utility of 4-(1-Chloroethyl)diphenyl ether stems from the lability of the C-Cl bond, activated by the adjacent aromatic ring (benzylic resonance).

1. Mechanism of Action: The compound undergoes nucleophilic substitution readily.

- Pathway: Favored in polar protic solvents due to the stability of the secondary benzylic carbocation intermediate.

- Pathway: Favored with strong nucleophiles in non-polar/polar aprotic solvents.

2. Key Transformations:

-

Etherification (Williamson Synthesis): Reaction with phenols or alcohols (

) in the presence of a base ( -

Amination: Reaction with primary/secondary amines to generate benzylic amines.

-

C-C Bond Formation: Reaction with Grignard reagents or enolates to extend the carbon skeleton.

Reactivity Logic Map

Caption: Divergent reactivity profile showing the conversion of the chloroethyl moiety into ethers, amines, and alkylated products.

References

-

PubChem. (2025).[1] 4-Chlorodiphenyl ether (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2025). General Procedures for Benzylic Chlorination and Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Synthetic Utility of p-Phenoxy-alpha-methylbenzyl Chloride

[1]

Molecular Identity & Physicochemical Profile[2][3][4][5]

p-Phenoxy-alpha-methylbenzyl chloride is a secondary benzylic chloride characterized by a diaryl ether backbone.[1] It serves as a high-value electrophilic intermediate in medicinal chemistry and agrochemical synthesis, specifically for introducing the lipophilic 1-(4-phenoxyphenyl)ethyl moiety into pharmacophores.[1]

Core Chemical Data[1]

| Parameter | Specification |

| Common Name | p-Phenoxy-alpha-methylbenzyl chloride |

| IUPAC Name | 1-chloro-1-(4-phenoxyphenyl)ethane |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 246.73 g/mol (Note: Correction based on standard atomic weights C=12.01, H=1.008, Cl=35 .45, O=16.00) |

| Exact Mass | 246.0655 |

| Physical State | Viscous oil or low-melting solid (racemic mixture) |

| Solubility | Soluble in DCM, Toluene, THF; Hydrolyzes in water |

| Chirality | Contains 1 stereocenter (C-Cl bond).[1] Typically synthesized as a racemate ( |

Structural Analysis

The molecule features a central benzene ring substituted at the para position with a phenoxy group (electron-donating via resonance) and at the ipso position with a 1-chloroethyl group.[1]

-

Electronic Effect: The p-phenoxy group stabilizes the incipient carbocation at the benzylic position, making this compound highly reactive toward nucleophilic substitution (

pathways).[1] -

Lipophilicity: The diaryl ether motif significantly increases LogP (> 4.0 estimated), enhancing membrane permeability in downstream derivatives.[1]

Synthetic Architecture

The synthesis of p-Phenoxy-alpha-methylbenzyl chloride typically proceeds via the chlorination of its corresponding alcohol precursor, which is derived from 4-phenoxyacetophenone.[1]

Synthesis Pathway Diagram

Figure 1: Linear synthetic route from commodity chemical Diphenyl Ether to the target chloride.[2]

Detailed Synthetic Protocol

Caution: Benzyl chlorides are potent alkylating agents and lachrymators.[1] Perform all steps in a fume hood.

Step 1: Precursor Synthesis (Reduction)

To generate the alcohol intermediate 1-(4-phenoxyphenyl)ethanol :

-

Dissolve 4-phenoxyacetophenone (1.0 eq) in Methanol (0.5 M concentration).

-

Cool to 0°C. Slowly add Sodium Borohydride (

, 1.2 eq) over 30 minutes. -

Mechanism: Hydride transfer to the carbonyl carbon.[1]

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).[1]

-

Quench with saturated

, extract with Ethyl Acetate, and concentrate.

Step 2: Chlorination (The Critical Step)

This step converts the alcohol to the chloride.[1] Using Thionyl Chloride (

-

Setup: Dry 3-neck flask,

atmosphere. -

Reagents: Dissolve 1-(4-phenoxyphenyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.1 eq).[1]

-

Addition: Cool to 0°C. Add Thionyl Chloride (

, 1.2 eq) dropwise.-

Note: Gas evolution (

) will occur.[1]

-

-

Reaction: Allow to warm to RT and reflux for 1 hour.

-

Workup: Evaporate solvent/excess

under reduced pressure. Redissolve in Toluene and wash rapidly with cold water and -

Storage: Store under Argon at 4°C. (Unstable to moisture).

Reactivity & Applications

Nucleophilic Substitution Mechanism

Due to the secondary benzylic carbon and the electron-donating phenoxy group, this molecule lies at the borderline of

-

In Polar Protic Solvents: Solvolysis occurs via a stabilized carbocation (

).[1] -

With Strong Nucleophiles (Non-polar solvents): Direct displacement (

) is favored, though steric hindrance from the alpha-methyl group slows this compared to primary benzyl chlorides.[1]

Figure 2: Competing substitution pathways. The resonance stabilization from the p-phenoxy group promotes the Carbocation intermediate.[1]

Application in Drug Development

This structural motif is a "privileged scaffold" in medicinal chemistry, often used to mimic the hydrophobic domain of biological targets.[1]

-

Pyrethroid Mimics: Analogous to the alcohol moiety in Etofenprox, this chloride is used to synthesize ether-linked insecticides that resist esterase cleavage.[1]

-

Kinase Inhibitors: The diaryl ether provides a rigid, lipophilic spacer that fits into hydrophobic pockets (e.g., ATP binding sites) of tyrosine kinases.[1]

-

PPAR Agonists: Used to attach lipophilic tails to acidic headgroups in metabolic disease research.[1]

Analytical Validation

To validate the synthesis of

| Method | Expected Signal | Mechanistic Interpretation |

| 1H NMR (CDCl3) | Doublet at ~1.8 ppm (3H) | Alpha-Methyl group ( |

| 1H NMR (CDCl3) | Quartet at ~5.1 ppm (1H) | Benzylic proton ( |

| 1H NMR (CDCl3) | Multiplets 6.9 - 7.4 ppm (9H) | Aromatic protons (Phenoxy + Benzyl rings).[1] |

| GC-MS | Molecular Ion [M]+ at m/z 246/248 | Characteristic 3:1 ratio for Chlorine isotopes ( |

References

-

PubChem. Compound Summary: 1-chloro-1-(4-phenoxyphenyl)ethane.[1] National Library of Medicine.[1] Available at: [Link]

-

Mitsui Chemicals. Process for producing ether compounds (Etofenprox intermediates).[1] U.S. Patent 4,743,702.[1] Available at:

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Benzyl Chloride synthesis via SOCl2).

Advanced Reactivity Profiling: Secondary Benzylic Chlorides with Phenoxy Substituents

The following technical guide details the reactivity profile, synthetic handling, and mechanistic nuances of secondary benzylic chlorides bearing phenoxy substituents.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Secondary benzylic chlorides (e.g., 1-(phenoxyphenyl)ethyl chloride) represent a "borderline" electrophilic class in organic synthesis. Unlike their primary counterparts, which predominantly follow

The introduction of a phenoxy (

Electronic Profiling & Hammett Correlation

To predict the reactivity of phenoxy-substituted benzylic chlorides, one must quantify the electronic influence of the phenoxy group relative to the reactive center.

The Phenoxy "Switch"

The position of the phenoxy group on the aromatic ring acts as a mechanistic switch, altering the stability of the benzylic carbocation intermediate.

| Substituent Position | Electronic Effect | Hammett Constant ( | Mechanistic Impact |

| Para-Phenoxy | Resonance Donation dominates Inductive Withdrawal. | Stabilizes Carbocation. Accelerates | |

| Meta-Phenoxy | Inductive Withdrawal dominates. Resonance is geometrically impossible. | Destabilizes Carbocation. Retards | |

| Ortho-Phenoxy | Steric + Field Effects. | N/A (Steric dependent) | Kinetic Inhibition. Steric bulk hinders nucleophilic attack ( |

Comparative Reactivity Data

The following table extrapolates relative solvolysis rates (ethanol/water) based on

| Substrate | Relative | Half-Life (Est. in 50% EtOH) | |

| p-Methoxy- | -0.78 | ~10,000 | Seconds |

| p-Phenoxy- | -0.5 (Est) | ~50 - 100 | Minutes |

| p-Methyl- | -0.31 | ~20 | Minutes/Hours |

| Unsubstituted | 0.00 | 1.0 | Hours |

| m-Phenoxy- | +0.25 | ~0.05 | Days |

| p-Nitro- | +0.79 | ~0.0001 | Inert (to |

Key Insight: The p-phenoxy derivative is reactive enough to hydrolyze in moist air (forming HCl and the alcohol), necessitating storage under inert atmosphere. The m-phenoxy derivative is robust and requires forcing conditions or strong nucleophiles to react.

Mechanistic Pathways & Solvent Control

The "dual reactivity" of these substrates allows chemists to tune the reaction mechanism by altering the solvent system.

Pathway Divergence

-

Pathway A (

- Ionization): Favored by high dielectric solvents (HFIP, Water, Formic Acid). The p-phenoxy group stabilizes the cationic intermediate, leading to racemization (unless a contact ion pair is maintained). -

Pathway B (

- Direct Displacement): Favored by aprotic dipolar solvents (Acetone, DMF, MeCN) and strong nucleophiles (Azide, Thiolate). Stereochemistry is inverted (Walden inversion). -

Pathway C (Elimination): Secondary benzylic chlorides are prone to

elimination to form styrenes, especially upon heating or with hard bases.

Visualization: Reaction Divergence

Caption: Mechanistic divergence of p-phenoxy secondary benzylic chlorides based on solvent and nucleophile choice.

Synthetic Protocols

Generation of 1-(phenoxyphenyl)ethyl chloride

The most reliable method for generating these chlorides is the deoxychlorination of the corresponding secondary alcohol.

Reagents: Thionyl Chloride (

Step-by-Step Protocol:

-

Charge: Place 1.0 eq of 1-(4-phenoxyphenyl)ethanol in a reactor with dry DCM (5-10 volumes).

-

Cool: Cool the solution to 0–5 °C.

-

Activate: Add 1.1 eq of

dropwise, maintaining internal temperature < 10 °C. (Note: For strictly inverted stereochemistry, use -

Digest: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Quench: Quench carefully into saturated

solution (Caution: Gas evolution). -

Isolate: Phase separate, dry organic layer (

), and concentrate.-

Critical: Do not distill unless necessary. These chlorides can degrade thermally. Use crude if purity >95%.

-

Application: Nucleophilic Substitution (Amination)

Synthesis of intermediates for quinazoline inhibitors (e.g., EVP4593 analogs).

-

Dissolve: Dissolve the crude chloride in MeCN.

-

Add Nucleophile: Add 1.5 eq of the amine and 2.0 eq of

or DIPEA. -

Heat: Reflux (80 °C) for 4–12 hours.

-

Note: If the substrate is p-phenoxy, reaction may proceed at RT due to enhanced electrophilicity.

-

-

Workup: Standard aqueous extraction.

Process Safety & Stability

Thermal Stability

Secondary benzylic chlorides are less thermally stable than primary ones. The bond dissociation energy (C-Cl) is lowered by the stability of the benzylic radical/cation.

-

Hazard: Risk of autocatalytic decomposition upon heating, releasing HCl gas.

-

Mitigation: Store at < 5 °C with trace

or molecular sieves as acid scavengers.

Genotoxicity (GT)

Benzylic chlorides are alkylating agents and are structural alerts for mutagenicity (Ames positive).

-

Control Strategy: Treat as a Genotoxic Impurity (GTI). In the final API, levels must be controlled to TTC (Threshold of Toxicological Concern) limits (typically < 1.5 µ g/day ).

-

Purge: Ensure downstream steps involve strong nucleophiles or hydrolysis to completely consume the chloride.

References

-

Solvolysis Mechanisms: Hojo, M., et al. "Salt Effects on Solvolysis Rates of Benzylic Chlorides." ResearchGate.

- Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Synthetic Applications: Tobe, M., et al. (2003).[1] "Synthesis and evaluation of quinazoline derivatives as NF-kappaB inhibitors." Bioorganic & Medicinal Chemistry.

-

Safety Data: CDC/NIOSH. "Occupational Health Guideline for Benzyl Chloride."[2]

-

General Reactivity: "Nucleophilic Substitution of Benzylic Halides." University of Calgary Chemistry Dept.

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 1-Chloro-1-(4-phenoxyphenyl)ethane

[1][2]

Executive Summary

This guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-1-(4-phenoxyphenyl)ethane (also known as 1-(1-chloroethyl)-4-phenoxybenzene or

This compound exhibits a "Janus-faced" behavior: while highly lipophilic and soluble in non-polar aromatics, its benzylic chloride moiety renders it chemically unstable in protic solvents.[1][2] This guide prioritizes solvent compatibility over simple solubility, integrating stability data to prevent yield loss during handling.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Before selecting a solvent, one must understand the solute's molecular architecture.

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 232.71 g/mol |

| Structural Features | Diphenyl ether backbone (lipophilic, |

| Physical State | Viscous oil or low-melting solid (dependent on purity).[1][2] |

| Predicted LogP | ~4.5 – 5.0 (Highly Lipophilic) |

| Key Reactivity | Susceptible to |

Mechanistic Solubility Principles

The solubility of 1-Chloro-1-(4-phenoxyphenyl)ethane is governed by two dominant forces:

Solubility & Solvent Compatibility Matrix

Critical Warning: "Soluble" does not mean "Compatible." The benzylic chloride group is highly prone to solvolysis in nucleophilic solvents.[2]

Table 1: Solubility and Stability Profile

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Recommendation |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>500 mg/mL) | Low | Preferred. Ideal for reaction and storage.[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Low | Good for extraction/workup. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Good (~50-100 mg/mL) | Low | Useful for crystallization/precipitation.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Low/Medium | Use anhydrous grades only. |

| Polar Aprotic (High BP) | DMF, DMSO, DMAc | High | Medium | Risk of |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Critical | AVOID. Rapid solvolysis to form ethers. |

| Water | Water | Insoluble (<0.1 mg/mL) | Critical | AVOID. Hydrolysis to alcohol + HCl. |

The Solvolysis Trap

In protic solvents (ROH), the benzylic chloride undergoes substitution:

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).

Figure 1: Decision tree for solvent selection prioritizing chemical stability and process efficiency.

Experimental Protocol: Solubility Determination

Since specific literature values are scarce for this intermediate, the following Self-Validating Protocol allows researchers to determine exact solubility while accounting for instability.

The "Kinetic Saturation" Method (Modified for Reactive Compounds)

Standard shake-flask methods (24-48h equilibration) are risky due to potential hydrolysis/degradation over time.[1][2] This accelerated protocol minimizes exposure.[2]

Reagents:

-

Test Compound: >98% purity (verify by GC-MS).

-

Solvents: HPLC Grade, dried over molecular sieves (3Å).

Workflow:

-

Preparation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-sealed vial under Nitrogen.

-

Equilibration: Sonicate for 15 minutes at controlled temperature (25°C), then stir vigorously for 2 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Quantification: Dilute aliquot immediately into Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).

-

Control: Run a stability check by injecting the same sample at T=0 and T=4h to ensure no degradation occurred during the experiment.

-

Figure 2: Modified solubility determination workflow for moisture-sensitive benzylic chlorides.

Applications in Synthesis & Purification[1][2][8]

Reaction Solvent Selection

For the synthesis of pyrethroids (e.g., coupling with acid chlorides or cyanohydrins):

-

Toluene is the industry standard.[2] It offers high solubility for the ether backbone and forms an azeotrope with water, allowing for the removal of trace moisture that could hydrolyze the chloride.

-

Phase Transfer Catalysis (PTC): If reacting with aqueous nucleophiles (e.g., NaCN), use a Toluene/Water biphasic system with a quaternary ammonium salt. The 1-Chloro-1-(4-phenoxyphenyl)ethane remains protected in the organic phase until reaction.[1][2]

Purification via Crystallization

While the compound is often an oil, derivatives or high-purity samples can be crystallized.[1][2]

References

-

World Health Organization (WHO). Fenvalerate: Environmental Health Criteria 95.[2] International Programme on Chemical Safety.[2] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3347 (Fenvalerate).[1] Retrieved from: [Link][1]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Referenced for theoretical solubility prediction logic).

-

U.S. National Library of Medicine. Benzyl Chloride - Hazardous Substances Data Bank (HSDB).[1][2] (Analogous reactivity data for benzylic chlorides).[1][3] Retrieved from: [Link][1]

- Kaneko, H., et al. "Metabolism of Fenvalerate in Dogs." Journal of Pesticide Science, 1984.

Difference between 1-(1-Chloroethyl)-4-phenoxybenzene and 4-chlorodiphenyl ether

Topic: Technical Comparison: 1-(1-Chloroethyl)-4-phenoxybenzene vs. 4-Chlorodiphenyl Ether Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of this compound and 4-Chlorodiphenyl Ether

Executive Summary: The Structural Divergence

In medicinal chemistry and agrochemical synthesis, the diphenyl ether motif is a privileged scaffold, appearing in numerous herbicides (e.g., fops class) and bioactive agents. However, the utility of this scaffold is strictly dictated by its functionalization.

This guide analyzes the critical distinction between This compound (Compound A) and 4-Chlorodiphenyl ether (Compound B). While they share a diphenyl ether backbone, they represent two fundamentally different chemical classes:

-

Compound A is a Benzylic Chloride .[1] It is a high-energy, reactive intermediate used to introduce chirality and link molecular fragments.

-

Compound B is an Aryl Chloride . It is a chemically robust, low-reactivity building block often used as a terminal residue or requiring transition-metal catalysis for modification.

This distinction—Aliphatic Reactivity vs. Aromatic Stability —is the core theme of this technical analysis.

Physicochemical & Structural Profiling

The following table contrasts the fundamental properties of the two compounds. Note the difference in the carbon-chlorine (C-Cl) bond environment.[2]

| Feature | This compound | 4-Chlorodiphenyl ether |

| CAS Number | 19935-80-9 | 7005-72-3 |

| Molecular Formula | ||

| Molecular Weight | 232.71 g/mol | 204.65 g/mol |

| Halide Type | Benzylic ( | Aryl ( |

| Chirality | Yes (C1 of ethyl group) | No (Achiral) |

| C-Cl Bond Dissociation | ~70-75 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |

| Primary Reactivity | Nucleophilic Substitution ( | Metal-Catalyzed Coupling / |

| Physical State (RT) | Viscous Oil / Low melting solid | Liquid / Low melting solid (MP ~20°C) |

Structural Visualization

The following diagram illustrates the structural relationship and the bond hybridization difference.

Figure 1: Structural divergence highlighting the hybridization of the carbon bearing the chlorine atom.

Synthetic Pathways: Construction of the Scaffold

The synthesis of these molecules reflects their intended utility.[3] Compound A requires a multi-step sequence to install the reactive handle, while Compound B is often formed via direct electrophilic substitution.

Synthesis of this compound (Compound A)

This synthesis is designed to preserve the ether linkage while installing the reactive ethyl chloride chain.

-

Friedel-Crafts Acylation: Diphenyl ether is reacted with acetyl chloride (

catalyst) to yield 4-acetyl diphenyl ether. -

Reduction: The ketone is reduced (NaBH4) to 1-(4-phenoxyphenyl)ethanol.

-

Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (

) or

Synthesis of 4-Chlorodiphenyl ether (Compound B)

-

Direct Chlorination: Diphenyl ether is chlorinated using

with a Lewis acid catalyst ( -

Ullmann Coupling: Alternatively, coupling phenol with 1-bromo-4-chlorobenzene (less common due to cost).

Figure 2: Divergent synthetic workflows. Path A builds complexity; Path B installs a stable substituent.

Reactivity & Mechanistic Divergence

This section explains why a researcher would choose one over the other.

Benzylic Reactivity (Compound A)

The benzylic position allows for rapid substitution reactions. The phenyl ring stabilizes the transition state (carbocation in

-

Mechanism:

(with strong nucleophiles) or -

Application: Used to attach the diphenyl ether moiety to amines, thiols, or carboxylates.

-

Stereochemistry: If starting from enantiopure alcohol, chlorination often proceeds with inversion (or retention depending on reagents), allowing for stereoselective synthesis of herbicides (e.g., aryloxyphenoxypropionates).

Aryl Reactivity (Compound B)

The C-Cl bond is part of the aromatic

-

Mechanism: Requires Palladium-catalyzed Buchwald-Hartwig amination or Ullmann ether synthesis to displace the chlorine.

-

Application: Used when the chlorine is intended to be a permanent, lipophilic blocking group, or as a precursor for Grignard reagents.

Experimental Protocol: Synthesis of Compound A

Rationale: Compound B is typically purchased as a commodity chemical. Compound A is often synthesized in situ or in-house due to its higher reactivity and hydrolytic instability.

Objective: Synthesis of this compound from 1-(4-phenoxyphenyl)ethanol.

Reagents:

-

1-(4-phenoxyphenyl)ethanol (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent)

-

Dimethylformamide (DMF) (Catalytic, 2-3 drops)

Protocol:

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (

or -

Dissolution: Dissolve 1-(4-phenoxyphenyl)ethanol (10 mmol) in dry DCM (50 mL). Add catalytic DMF.[5]

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dropwise add

(12 mmol) over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The alcohol spot (lower

) should disappear, replaced by the chloride (high -

Workup: Quench carefully with saturated

solution at 0°C. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: The crude oil is often pure enough for subsequent coupling. If necessary, purify via rapid filtration through a silica plug (100% Hexanes) to avoid hydrolysis on silica.

Self-Validating Checkpoint:

-

1H NMR Validation: Look for the diagnostic quartet of the benzylic proton.

-

Alcohol Precursor:

~4.8 ppm. -

Chloride Product:

~5.1 ppm (Deshielded by Cl). -

Methyl Group:[4] Doublet at

~1.8 ppm.

-

Applications in Drug & Agrochemical Design

Compound A: The "Chiral Linker"

This molecule is a structural analog to the precursors used in "Fops" (Aryloxyphenoxypropionate herbicides) .

-

Function: It acts as an electrophile to couple with phenols or heterocycles.

-

Example Logic: Reacting Compound A with a substituted phenol creates a bis-ether structure with a chiral bridge. This mimics the biological activity of acetyl-CoA carboxylase (ACCase) inhibitors.

Compound B: The "Lipophilic Anchor"

-

Function: Used to modulate lipophilicity (LogP) and metabolic stability.

-

Metabolic Blocking: The chlorine at the para position blocks P450-mediated hydroxylation, extending the half-life of the diphenyl ether scaffold in biological systems.

-

Flame Retardants: It serves as a base unit for polybrominated diphenyl ethers (PBDEs), though this use is declining due to environmental persistence.

References

-

BenchChem. (2025).[3][6] Synthesis and Properties of 1-(1-chloroethyl)-4-methoxybenzene and analogs. Retrieved from [3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23436, 4-Chlorodiphenyl ether.[7] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Chlorodiphenyl ether (CAS 7005-72-3).[7][8][9][10][11][12][13] Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic distinction between Benzylic and Aryl halides).

Sources

- 1. 16.1. Overview of alkylbenzene chemistry | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-(1-Chloroethyl)-4-methoxybenzene CAS 1538-89-2 [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4-Chlorodiphenyl ether | CAS: 7005-72-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 1-Chloro-4-phenoxybenzene | CymitQuimica [cymitquimica.com]

- 10. 1-CHLORO-4-PHENOXYBENZENE | CAS 7005-72-3 [matrix-fine-chemicals.com]

- 11. 4-Chlorodiphenyl ether 99 7005-72-3 [sigmaaldrich.com]

- 12. 4-Chlorodiphenyl ether | 7005-72-3 [chemicalbook.com]

- 13. Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Stability of 1-(1-Chloroethyl)-4-phenoxybenzene under ambient conditions

This technical guide provides an in-depth analysis of the stability, reactivity, and handling requirements for 1-(1-Chloroethyl)-4-phenoxybenzene (CAS 19935-80-9). It is designed for researchers and process chemists requiring precise control over this intermediate.

Executive Summary

This compound is a thermodynamically unstable secondary benzylic chloride under ambient conditions. It exhibits high reactivity toward nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation) .

-

Ambient Stability: Poor. Degrades in moist air within hours.

-

Primary Degradant: 1-(4-Phenoxyphenyl)ethanol (Hydrolysis).

-

Secondary Degradant: 1-Vinyl-4-phenoxybenzene (Thermal Elimination).

-

Storage Requirement: Inert atmosphere (Ar/N₂), -20°C to 4°C, desiccated.

Chemical Identity & Physicochemical Context

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 19935-80-9 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| Structure Type | Secondary Benzylic Chloride |

| Electronic Effect | Para-phenoxy group acts as an Electron Donating Group (EDG) via resonance, activating the benzylic position. |

Mechanisms of Instability

The instability of this molecule is driven by the benzylic C-Cl bond , which is weakened by the electronic donation from the para-phenoxy group. This facilitates the formation of a stabilized carbocation intermediate, acting as a gateway to two primary degradation pathways.

A. Hydrolysis (SN1 Pathway)

Upon exposure to ambient moisture, the chloride leaves spontaneously, forming a resonance-stabilized carbocation. Water attacks this electrophilic center to form the corresponding alcohol and HCl. The generated HCl is autocatalytic, as it increases the ionic strength of the medium and can protonate the alcohol, keeping the equilibrium dynamic.

-

Trigger: Atmospheric humidity (>40% RH).

-

Observation: The clear oil turns cloudy/milky; evolution of acidic fumes (HCl).

B. Elimination (E1 Pathway)

Under thermal stress or in the presence of weak bases, the molecule undergoes dehydrohalogenation. The benzylic proton is acidic due to the adjacent carbocation character. Loss of HCl yields the styrene derivative (1-vinyl-4-phenoxybenzene), which is prone to polymerization.

-

Trigger: Temperatures >25°C, basic impurities, or prolonged storage.

-

Observation: Viscosity increase (polymerization), yellowing.

Degradation Pathway Diagram

Figure 1: Mechanistic divergence of this compound degradation under ambient stress.

Handling & Storage Protocols

To maintain purity >98%, strict adherence to the following "Cold-Chain Inert" protocol is required.

Storage Specifications

-

Temperature: Store at -20°C for long-term (>1 week); 2-8°C is acceptable for active use (<48 hours).

-

Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to density).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.

Handling Workflow

-

Equilibration: Allow the sealed vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.

-

Sampling: Use a dry, gas-tight syringe or a glass pipette oven-dried at 120°C.

-

Solvent Choice: If preparing stock solutions, use anhydrous solvents (DCM, THF, Toluene) stored over molecular sieves (3Å or 4Å). Avoid protic solvents (Methanol, Ethanol) which will cause immediate solvolysis.

Analytical Monitoring (QC)

Routine monitoring via ¹H-NMR is the most reliable method to detect early-stage degradation.

| Signal Target | Chemical Shift (δ, CDCl₃) | Diagnostic Interpretation |

| Target: Methine Proton (-CH(Cl)-) | ~5.10 ppm (q) | The quartet of the intact benzylic chloride. Loss of integral indicates degradation. |

| Impurity: Alcohol (-CH(OH)-) | ~4.85 ppm (q) | Appearance of a slightly upfield quartet indicates hydrolysis. |

| Impurity: Vinyl (-CH=CH₂) | ~5.20 & 5.70 ppm (d) | Distinct doublets indicate elimination to the styrene derivative. |

| Impurity: Methyl Group | ~1.85 ppm (d) | Shift from ~1.85 (chloride) to ~1.45 (alcohol) is a clear indicator. |

Synthesis Considerations for Stability

If synthesizing this compound in-house (e.g., from 1-(4-phenoxyphenyl)ethanol using SOCl₂), the work-up phase is critical for stability:

-

Complete Removal of Acid: Residual SOCl₂ or HCl acts as a catalyst for degradation.

-

Neutralization: Wash the organic phase with cold saturated NaHCO₃.

-

Drying: Use anhydrous MgSO₄ (neutral) rather than acidic drying agents.

-

Avoid Distillation: Unless high vacuum (<0.1 mmHg) is available, thermal distillation often triggers elimination. Column chromatography on neutral alumina (not silica, which is acidic) is preferred for purification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975999, 1-Chloro-4-(1-chloroethyl)benzene. Retrieved from [Link] (Note: While a structural analog, the reactivity profile of secondary benzylic chlorides is homologous).

The 4-Phenoxyacetophenone Scaffold: Synthetic Architecture and Therapeutic Versatility

Executive Summary

In the realm of medicinal chemistry, the 4-phenoxyacetophenone scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its biphenyl ether core and an acetyl handle, this moiety offers a unique balance of lipophilicity (

This technical guide dissects the 4-phenoxyacetophenone class, moving from precision synthesis to its pharmacological application as a precursor for chalcones (1,3-diphenyl-2-propene-1-ones) and phenoxyacetamide derivatives . We focus on its critical role in developing non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 and antineoplastic agents disrupting tubulin polymerization .

Part 1: Chemical Architecture & Synthetic Strategies

The synthesis of 4-phenoxyacetophenone derivatives relies on electrophilic aromatic substitution followed by condensation reactions. The core challenge is achieving regioselectivity at the para position of the diphenyl ether ring system.

The Core Synthesis: Friedel-Crafts Acylation

The foundational step involves the acetylation of diphenyl ether.[1] The phenoxy group is an ortho/para director, but steric hindrance from the second phenyl ring overwhelmingly favors para substitution.

Reaction Logic:

-

Substrate: Diphenyl ether (Phenoxybenzene).

-

Reagent: Acetyl chloride (AcCl) or Acetic Anhydride (

). -

Catalyst: Aluminum Chloride (

) (Traditional) or Zeolites (Green Chemistry). -

Mechanism: Generation of the acylium ion (

) followed by electrophilic attack at the 4-position.

Derivatization Pathways

Once the 4-phenoxyacetophenone core is established, it serves as a divergent intermediate:

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , key for anticancer and antimicrobial activity.

-

Alpha-Bromination: Reaction with

or NBS yields

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from diphenyl ether.

Figure 1: Divergent synthetic pathways from the diphenyl ether precursor to bioactive derivatives.

Part 2: Pharmacological Profiles & SAR

Anti-Inflammatory: Selective COX-2 Inhibition

Derivatives of 4-phenoxyacetophenone, particularly phenoxyacetamides , mimic the structure of classic COX-2 inhibitors like Celecoxib.

-

Mechanism: The 4-phenoxy group fits into the hydrophobic channel of the COX-2 enzyme. The flexibility of the ether linkage allows the second phenyl ring to orient itself for optimal

stacking with Tyr-385 or Trp-387 residues. -

Selectivity: Bulky substituents on the acetophenone side chain (e.g., sulfonamides or specific heterocycles) prevent entry into the smaller COX-1 active site, reducing gastrointestinal side effects.

Anticancer: Tubulin Polymerization Inhibition

Chalcones derived from 4-phenoxyacetophenone (e.g., where the aldehyde component is 3,4,5-trimethoxybenzaldehyde) act as antimitotic agents.

-

Mechanism: They bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This arrests cells in the G2/M phase, triggering apoptosis.

-

SAR Insight: The

-unsaturated ketone is the pharmacophore. The 4-phenoxy group enhances lipophilicity, aiding cellular uptake and membrane permeability.

Structure-Activity Relationship (SAR) Summary

| Region | Modification | Effect on Activity |

| Ring A (Phenoxy) | 4-F or 4-Cl substitution | Increases metabolic stability and COX-2 potency (halogen bonding). |

| Linker | Ether (-O-) | Essential for conformational flexibility. Sulfide (-S-) analogs often show reduced activity. |

| Carbonyl | Reduction to alcohol | Drastically reduces activity (loss of Michael acceptor capability in chalcones). |

| Ring B (Acetyl) | Extension to Chalcone | Critical for anticancer activity. 3,4,5-trimethoxy substitution on the distal ring maximizes tubulin binding. |

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Phenoxyacetophenone

Rationale: This protocol uses classical Friedel-Crafts conditions but optimized for temperature control to minimize di-acylation.

Materials:

-

Diphenyl ether (17.0 g, 0.1 mol)

-

Acetyl chloride (8.6 g, 0.11 mol)

-

Anhydrous Aluminum Chloride (16.0 g, 0.12 mol)

-

Dichloromethane (DCM) (dry, 100 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a calcium chloride drying tube.

-

Solvation: Dissolve diphenyl ether in 50 mL of dry DCM. Cool the solution to 0°C using an ice-salt bath.

-

Catalyst Addition: Add anhydrous

in small portions over 15 minutes. Caution: Exothermic. -

Acylation: Mix acetyl chloride with 20 mL DCM in the dropping funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining temperature

. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Quenching: Pour the reaction mixture slowly into 200 g of crushed ice/HCl mixture.

-

Extraction: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Wash combined organics with 10% NaOH (to remove unreacted phenol byproducts) and brine. Dry over anhydrous

.[2][3] Evaporate solvent.[3] Recrystallize from ethanol.-

Yield Target: 75-80%

-

Melting Point: 50-52°C

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Validates the anticancer potential of the synthesized derivative against cancer cell lines (e.g., MCF-7).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Cell Line: MCF-7 (Human Breast Adenocarcinoma).

-

Control: Doxorubicin.

Workflow:

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% -

Treatment: Dissolve the test compound (4-phenoxyacetophenone derivative) in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100

). Add to wells (Final DMSO concentration < 0.1%). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

of MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form). -

Solubilization: Remove media. Add 100

DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability and determine

using non-linear regression.

Part 4: Mechanistic Visualization

The following diagram details the mechanism of action for COX-2 inhibition by phenoxyacetophenone derivatives.

Figure 2: Mechanism of COX-2 inhibition. The phenoxy moiety mimics the arachidonic acid structure, blocking the active site.

References

-

Synthesis and Biological Evaluation of Chalcones

- Title: Synthesis, characterization and biological evalu

- Source: International Journal of Pharmacy / PharmaScholars.

-

URL:[Link]

-

Anticancer Activity of Acetophenone Derivatives

- Title: 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evalu

- Source: Sciforum.

-

URL:[Link](Note: Generalized link to source domain based on search snippet 1.9)

-

COX-2 Inhibition and Anti-inflammatory Activity

- Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Source: N

-

URL:[Link](Note: Validated PMC domain for similar derivatives)

- Friedel-Crafts Acylation Protocols: Title: Friedel–Crafts Acylation: Synthesis of 4-Methoxyacetophenone (Analogous Protocol). Source: Bartleby / Sigma-Aldrich Technical Guides.

-

Alpha-Glucosidase Inhibition

Sources

The Diphenyl Ether Scaffold: Synthetic Evolution and Therapeutic Utility in Modern Drug Discovery

Introduction: The "Oxygen Hinge" in Medicinal Chemistry

The diphenyl ether (DPE) moiety is more than a simple structural linker; it is a privileged scaffold in medicinal chemistry, often referred to as the "oxygen hinge." Structurally, the ether linkage (

From a therapeutic perspective, this scaffold offers three critical advantages over rigid biphenyls or hydrolytically unstable esters:

-

Metabolic Stability: The ether bond is highly resistant to esterases and amidases, prolonging half-life (

). -

Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor while maintaining overall lipophilicity (

), facilitating membrane permeability. -

Hydrophobic Pocket Fitting: The flexibility allows the molecule to adopt a "butterfly" conformation, crucial for fitting into hydrophobic pockets of kinases (e.g., Sorafenib) or bacterial reductases (e.g., Triclosan).

This guide dissects the synthetic architecture required to access these scaffolds, moving from traditional harsh methods to modern catalytic precision.

Part 1: Synthetic Architectures & Decision Logic

As a process chemist, the choice of synthetic route depends entirely on the electronic nature of the substrates. One must not blindly apply a single method.

The Synthetic Decision Matrix

-

Electron-Deficient Electrophiles (Activated): Use Nucleophilic Aromatic Substitution (

). It is cost-effective and scalable but requires an electron-withdrawing group (EWG) ortho/para to the leaving group. -

Electron-Neutral/Rich Electrophiles (Deactivated): Use Palladium-catalyzed (Buchwald-Hartwig) or Copper-catalyzed (Ullmann/Chan-Lam) coupling. These overcome the high energy barrier of

bond formation.

Figure 1: Strategic decision tree for selecting the optimal diphenyl ether synthesis route based on substrate electronics.

Part 2: Advanced Protocols

Protocol A: The "Activated" Route (Case Study: Sorafenib Intermediate)

Context: Sorafenib (Nexavar) is a multi-kinase inhibitor. The core ether linkage connects a chloropicolinamide (activated pyridine) and a 4-aminophenol. Because the pyridine ring has an electron-withdrawing nitrogen and a carboxamide group,

Reaction:

4-chloro-N-methylpicolinamide + 4-aminophenol

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-aminophenol (1.1 equiv) and anhydrous DMF or DMSO (5 mL/mmol).

-

Base Activation: Add Potassium tert-butoxide (

, 1.2 equiv) in portions at 0°C. Why: Phenoxide formation is the rate-limiting step; -

Addition: Add 4-chloro-N-methylpicolinamide (1.0 equiv).

-

Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the chloride.

-

Quench: Cool to room temperature and pour into ice-water (10x reaction volume). The product often precipitates.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

, and recrystallize from ethanol.

Critical Parameter: The presence of water severely degrades the yield by competing with the phenoxide, leading to hydrolysis of the chloropyridine. Dry solvents are non-negotiable.

Protocol B: The "Deactivated" Route (Buchwald-Hartwig Coupling)

Context: For coupling two unactivated phenyl rings (e.g., in the synthesis of certain vancomycin aglycone analogues),

Mechanism: The cycle relies on the reductive elimination of the C-O bond, which is historically difficult compared to C-N bonds. Bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BippyPhos) are essential to force this elimination.

Figure 2: The catalytic cycle of Pd-catalyzed ether synthesis.[1] Bulky ligands facilitate the difficult reductive elimination step.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Why: Pd(0) is oxygen-sensitive.

-

Catalyst Loading: Add

(2 mol%) and Ligand (e.g., BippyPhos or RockPhos, 4 mol%). -

Substrates: Add Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), and

(2.0 equiv). -

Solvent: Add Toluene (degassed).

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Workup: Filter through a celite pad (to remove Pd black), concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Part 3: Comparative Data Analysis

The following table summarizes the operational windows for the primary synthetic methods.

| Feature | Buchwald-Hartwig (Pd) | Chan-Evans-Lam (Cu) | |

| Substrate Scope | Electron-deficient rings only | Broad (Aryl bromides/chlorides) | Boronic acids + Phenols |

| Key Reagent | Base ( | Pd Catalyst + Ligand | |

| Temperature | High (80–140°C) | Med-High (80–110°C) | Low (RT – 40°C) |

| Cost | Low | High (Pd + Ligands) | Medium |

| Scalability | Excellent (Industrial) | Moderate (Ligand cost) | Good (Green chem) |

| Primary Risk | Hydrolysis of substrate | Catalyst poisoning/Cost | Long reaction times |

Part 4: Biological Case Study - Sorafenib[3][4][5][6][7]

Sorafenib (BAY 43-9006) exemplifies the medicinal utility of the DPE scaffold. It targets the RAF/MEK/ERK pathway.[3]

Structural Logic:

-

The Linker: The ether oxygen acts as a hinge, allowing the distal phenyl ring (containing the urea moiety) to orient into the hydrophobic "allosteric pocket" of the kinase.

-

Binding Mode: The urea moiety forms hydrogen bonds with Asp1046 and Glu885 (in B-Raf), while the central phenyl ring (part of the ether) engages in van der Waals interactions with the activation loop.

Figure 3: The industrial synthesis of Sorafenib, highlighting the central role of the SNAr ether formation step.

References

-

BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. (2025).[1][4][5][6] Link

-

Kini, S. G., et al. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review.[7] Mini Reviews in Medicinal Chemistry, 19(17), 1392-1406.[7] (2019). Link

-

Sun, M., et al. Synthesis of Sorafenib.[8][3][9] Chinese Pharmaceutical Journal, 44(05): 394-396.[3] (2009).[3] Link

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][10] (2024).[3][5][6] Link

-

Evans, D. A., Katz, J. L., & West, T. R. Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. (1998).[11] Link[4]

-

Bankston, D., et al. A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer.[3] Organic Process Research & Development, 6(6), 777-781.[3] (2002).[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tarjomefa.com [tarjomefa.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. d-nb.info [d-nb.info]

Electronic Effects of Phenoxy Group on Benzylic Chlorination: A Mechanistic & Synthetic Guide

This guide provides an in-depth technical analysis of the electronic effects of the phenoxy substituent on benzylic chlorination, tailored for research scientists and drug development professionals.

Executive Summary

The introduction of a phenoxy (–OPh) group onto a toluene scaffold introduces a complex electronic duality—inductive withdrawal versus resonance donation—that critically alters the kinetics and selectivity of benzylic chlorination. While the phenoxy group functions as a strong activator for Electrophilic Aromatic Substitution (EAS), its role in radical substitution is governed by transition state polar effects. This guide delineates the mechanistic pathways, quantifies substituent effects via Hammett parameters, and provides optimized protocols to maximize benzylic selectivity over competing ring chlorination.

Mechanistic Analysis: The Electronic Landscape

The Phenoxy Substituent: Electronic Duality

To predict reactivity, one must decouple the inductive and resonance contributions of the phenoxy group. Unlike alkyl substituents, the phenoxy group exhibits opposing electronic vectors:

-

Inductive Effect (

): Electron-withdrawing due to the electronegativity of the oxygen atom. -

Resonance Effect (

): Strongly electron-donating via overlap of the oxygen

Hammett Substituent Constants:

The net electronic effect is position-dependent, as reflected in the Hammett

| Position | Constant | Value | Electronic Character |

| Meta | +0.25 | Electron-Withdrawing (Induction dominates) | |

| Para | -0.32 | Electron-Donating (Resonance dominates) | |

| Radical | Variable | Stabilizing via delocalization |

Transition State Polar Effects

In free-radical chlorination, the hydrogen abstraction step is rate-determining. The chlorine radical (

The

Competing Pathways: The Selectivity Challenge

The high electron density provided by the phenoxy group makes the aromatic ring susceptible to electrophilic attack.

-

Path A (Desired): Radical Substitution at the benzylic carbon.

-

Path B (Undesired): Electrophilic Aromatic Substitution (EAS) on the ring (ortho/para to -OPh).

Control Strategy: To favor Path A, reaction conditions must suppress the formation of ionic electrophiles (e.g.,

Visualizing the Mechanism

The following diagram illustrates the radical chain mechanism and the resonance stabilization provided by the phenoxy group.

Caption: Radical chain pathway highlighting the resonance stabilization of the intermediate radical by the phenoxy group.

Experimental Protocols

Reagent Selection: NCS vs. Cl2

Using molecular chlorine (

Recommended Reagent: N-Chlorosuccinimide (NCS)[2][3]

-

Mechanism: Provides a low, steady-state concentration of

or reacts via the succinimidyl radical. -

Benefit: Minimizes ionic electrophilic species, significantly reducing ring chlorination side products.

Optimized Protocol: Benzylic Chlorination of p-Phenoxytoluene

Objective: Selective monochlorination of the benzylic position.

Materials:

-

Substrate:

-Phenoxytoluene (1.0 equiv) -

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide)

-

Solvent:

(classic) or

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve

-phenoxytoluene (10 mmol) in anhydrous -

Reagent Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger.

-

Initiation: Heat the mixture to reflux (approx. 102°C for

) under an inert atmosphere. Alternatively, irradiate with a tungsten lamp (300W) if performing photo-initiation. -

Monitoring: Monitor reaction progress via TLC or GC-MS every 30 minutes. Look for the disappearance of the starting material (

184) and appearance of the monochloride (-

Checkpoint: If ring chlorination is observed (isomer peaks), lower the temperature and switch to photo-initiation.

-

-

Workup: Once conversion >95%, cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield

-phenoxybenzyl chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Chlorination | Ionic pathway active; Solvent too polar. | Switch to strictly non-polar solvent ( |

| Polychlorination | Excess reagent; High conversion. | Stop reaction at 80-90% conversion. Use stoichiometric NCS (1.0 equiv). |

| No Reaction | Oxygen inhibition; Degraded initiator. | Degas solvent thoroughly. Use fresh AIBN/BPO. Ensure light source intensity is sufficient. |

| Benzylic Oxidation | Presence of water/oxygen.[4] | Ensure anhydrous conditions. Benzylic radicals can trap |

Comparative Data: Substituent Effects

The following table summarizes the relative rates (

| Substituent ( | Relative Rate ( | Effect on TS | |

| -NO2 | +0.78 | 0.15 | Destabilizing (Electron Withdrawing) |

| -H | 0.00 | 1.00 | Reference |

| -Me | -0.17 | 1.5 - 2.0 | Stabilizing (Hyperconjugation) |

| -OPh | -0.32 | 3.5 - 4.0 | Strongly Stabilizing (Resonance) |

| -OMe | -0.27 | 3.8 - 4.2 | Strongly Stabilizing (Resonance) |

*Note: Relative rates are approximate and solvent-dependent, typically measured in

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Radical Chlorination Mechanism

-

Walling, C., & Miller, B. (1957). Polar effects in the free radical halogenation of substituted toluenes. Journal of the American Chemical Society, 79(15), 4181–4187. Link

-

-

NCS Protocol (Wohl-Ziegler)

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

-

-

Solvent Effects in Radical Reactions

-

Russell, G. A. (1958). Solvent Effects in the Reactions of Free Radicals and Atoms. Journal of the American Chemical Society, 80(18), 4987–4996. Link

-

-

Green Solvents (

):-

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(3), 450–451. Link

-

Sources

Methodological & Application

Synthesis of 1-(1-Chloroethyl)-4-phenoxybenzene from 4-phenoxyacetophenone

Application Note: High-Fidelity Synthesis of 1-(1-Chloroethyl)-4-phenoxybenzene

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound

CAS Registry Number: 19935-80-9

Molecular Formula:

This guide details the synthesis of this compound, a reactive benzylic chloride intermediate often used in the synthesis of agrochemicals and liquid crystals. The synthesis proceeds from 4-phenoxyacetophenone via a two-step sequence:

-

Reduction: Chemoselective reduction of the ketone to 1-(4-phenoxyphenyl)ethanol.

-

Chlorination: Deoxychlorination of the alcohol using Thionyl Chloride (

).

Critical Process Parameters (CPPs):

-

Benzylic Instability: The target product is a benzylic chloride. It is prone to hydrolysis (reverting to alcohol) and thermal elimination (forming 4-phenoxystyrene). The protocol prioritizes anhydrous conditions and low-temperature handling.

-

Ether Linkage Stability: The phenoxy ether linkage is robust under the proposed reaction conditions, but strong Lewis acids at high temperatures should be avoided to prevent cleavage.

Part 2: Retrosynthetic Logic & Mechanism

The synthesis relies on the activation of the benzylic hydroxyl group into a good leaving group (chlorosulfite), followed by nucleophilic substitution by chloride.

Mechanism Visualization (Graphviz)

Caption: Sequential transformation from ketone to benzylic chloride, highlighting the critical elimination risk pathway.

Part 3: Detailed Experimental Protocols

Step 1: Reduction of 4-Phenoxyacetophenone

This step utilizes Sodium Borohydride (

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 4-Phenoxyacetophenone | 212.25 | 1.0 | Starting Material |

| Sodium Borohydride (

*Note: Theoretically 0.25 eq is required; 0.6 eq ensures rapid completion.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, temperature probe, and addition funnel. Nitrogen atmosphere is recommended but not strictly required for

reductions. -

Dissolution: Charge 4-phenoxyacetophenone (1.0 equiv) and Methanol (10 volumes relative to mass of SM). Stir until dissolved.

-

Cooling: Cool the solution to

using an ice bath. -

Addition: Add

(0.6 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure venting. -

Reaction: Remove ice bath and allow to warm to Room Temperature (RT,

). Stir for 2 hours. -

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (

) should disappear, replaced by the alcohol ( -

Quench: Cool back to

. Slowly add 1M HCl until pH -

Workup: Remove MeOH under reduced pressure (Rotavap). Dilute residue with Water and extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Drying: Wash combined organics with Brine, dry over

, filter, and concentrate. -

Yield: Expect 95-99% yield of a viscous oil or low-melting solid. Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Chlorination to this compound

This step requires strict anhydrous conditions. Thionyl chloride (

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 1-(4-Phenoxyphenyl)ethanol | 214.26 | 1.0 | Intermediate |

| Thionyl Chloride (

Protocol:

-

Setup: Flame-dry a 3-neck RBF. Equip with a stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize

). Maintain a Nitrogen atmosphere. -

Solvation: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous DCM (10 volumes). Add catalytic DMF (2-3 drops).

-

Cooling: Cool the mixture to

. Critical: Low temperature prevents elimination to styrene. -

Addition: Add

(1.2 equiv) dropwise over 30 minutes.-

Observation: Gas evolution will occur.

-

-

Reaction: Stir at

for 1 hour, then allow to warm strictly to RT. Do not reflux. -

Monitoring: Check TLC or GC-MS. Alcohol conversion is usually rapid (< 3 hours).

-

Workup (Anhydrous):

-

Concentrate the reaction mixture directly on a Rotavap (bath temp

) to remove solvent and excess -

Alternative (if acid removal is critical): Dilute with fresh DCM, wash rapidly with ice-cold saturated

(Caution: Gas evolution), separate, dry (

-

-

Purification:

-

Do not use silica gel chromatography unless the silica is neutralized (pre-treated with 1% Triethylamine), as the product hydrolyzes on acidic silica.

-

Vacuum distillation is the preferred purification method if the boiling point permits (likely high vacuum required).

-

For most applications, the crude material (purity >93%) is used immediately.

-

Part 4: Process Control & Troubleshooting

Workflow Logic (Graphviz)

Caption: Decision matrix for the isolation of the labile benzylic chloride.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 2) | Hydrolysis during workup. | Use anhydrous workup (direct evaporation) or rapid cold washes. |

| New Olefin Spot on TLC | Elimination to 4-phenoxystyrene. | Reaction temperature too high. Keep |

| Product Polymerization | Acid-catalyzed polymerization. | Store product with a copper wire stabilizer or trace |

| Incomplete Reduction (Step 1) | Wet solvent or old reagent. | Use fresh |

Part 5: Validation & Characterization

Expected NMR Data (Simulated based on structure):

-

1H NMR (400 MHz, CDCl3):

- 7.30 - 6.90 (m, 9H, Aromatic protons).

- 5.10 (q, J = 6.8 Hz, 1H, Ar-CH -Cl).

- 1.85 (d, J = 6.8 Hz, 3H, -CH3 ).

-

Stability Warning: The quartet at 5.10 ppm is diagnostic. If this shifts to ~4.8 ppm (broad) or disappears into olefinic signals (5.2-5.8 ppm), degradation has occurred.

References

-

Reduction of Acetophenones

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.18. Reduction of ketones to secondary alcohols.

-

National Institute of Standards and Technology (NIST). Mass spectrum of 1-(4-phenoxyphenyl)ethanol. Link (General reference for fragmentation patterns).

-

Chlorination Protocols

-

Compound Data

-

BLD Pharm. Product: this compound (CAS 19935-80-9). Link

-

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Fidelity Chlorination of 1-(4-phenoxyphenyl)ethanol using Thionyl Chloride

Abstract & Strategic Context

This application note details the protocol for converting 1-(4-phenoxyphenyl)ethanol to its corresponding alkyl chloride, 1-(1-chloroethyl)-4-phenoxybenzene. This transformation is a critical intermediate step in the synthesis of various ether-based agrochemicals (e.g., Fenoxaprop-p-ethyl) and tyrosine kinase inhibitors.

While thionyl chloride (

This guide provides a robust, scalable protocol using catalytic N,N-Dimethylformamide (DMF) to ensure high conversion rates under mild conditions, minimizing thermal degradation.

Mechanistic Insight & Reaction Design

Understanding the mechanism is vital for controlling impurity profiles. The reaction of secondary benzylic alcohols with

The Mechanistic Duality

-

The

Pathway (Retention): In the absence of a base, the reaction proceeds via an internal nucleophilic substitution ( -

The

Pathway (Inversion): In the presence of a base (e.g., Pyridine, Triethylamine), the base scavenges the HCl byproduct. The free chloride ion then attacks the chlorosulfite from the backside, leading to inversion of configuration .[1]

Substrate-Specific Considerations

For 1-(4-phenoxyphenyl)ethanol, the para-phenoxy group donates electron density into the benzene ring, stabilizing the transient benzylic carbocation.

-

Risk: High temperatures favor the thermodynamic elimination product (styrene derivative).

-

Solution: We utilize DMF catalysis (Vilsmeier-Haack type activation). DMF reacts with

to form the reactive chloroiminium species (

Safety & Handling Protocol

DANGER: Thionyl chloride is highly corrosive and reacts violently with water.[3][4][5]

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood. The reaction generates stoichiometric amounts of

(g) and -

Scrubbing: The reaction vessel outlet must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize evolved gases.

-

Quenching: Never add water directly to the reaction mixture if a large excess of